5-(Aminomethyl)azepan-2-one
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Overview
Description
5-(Aminomethyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepane family, which is known for its significant biological and chemical properties. The presence of an aminomethyl group at the 5-position and a ketone group at the 2-position makes it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)azepan-2-one can be achieved through various methods. One common approach involves the ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. This method employs BF3.OEt2 as a Lewis acid promoter to facilitate the reaction . Another method involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions using isocyanate intermediates generated in situ .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oximes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Aminomethyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological processes. The presence of the aminomethyl group allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: A structurally similar compound with a ketone group at the 2-position but lacking the aminomethyl group.
3-(Aminomethyl)azepan-2-one: Another derivative with the aminomethyl group at the 3-position.
Benzoazepines: Compounds with a fused benzene ring, exhibiting different chemical and biological properties.
Uniqueness
5-(Aminomethyl)azepan-2-one is unique due to the specific positioning of the aminomethyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals.
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-(aminomethyl)azepan-2-one |
InChI |
InChI=1S/C7H14N2O/c8-5-6-1-2-7(10)9-4-3-6/h6H,1-5,8H2,(H,9,10) |
InChI Key |
NVTSAMJBKUEZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC1CN |
Origin of Product |
United States |
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